

The Origin, Biosynthesis, and Biological Activity of Ossamycin: A Technical Guide

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Compound of Interest

Compound Name: *Ossamycin*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fascinating natural product, **Ossamycin**. We will delve into its discovery, the producing organism, its intricate biosynthetic pathway, and its potent biological activities. This document is intended to serve as a valuable resource, providing detailed experimental methodologies and structured data to facilitate further research and development.

Introduction and Discovery

Ossamycin is a macrocyclic polyketide antibiotic that was first isolated in 1965 from the culture broths of the soil bacterium *Streptomyces hygroscopicus* var. *ossamyceticus*.^{[1][2][3]} For many years, its complete structure remained elusive until it was fully elucidated in 1995 through single-crystal X-ray diffraction studies.^{[1][3]} **Ossamycin** belongs to a family of 22- to 26-membered macrocyclic polyketides characterized by a distinctive 6,6-spiroacetal moiety. This family also includes other well-known compounds such as the oligomycins and cytovaricin.

Ossamycin has garnered significant interest due to its potent antifungal and cytotoxic properties. Notably, it is a powerful inhibitor of the F₀ component of mitochondrial F₁F₀-ATPase, a critical enzyme in cellular energy production. This mechanism of action underpins its broad biological activities and makes it a compelling subject for drug discovery efforts.

Physicochemical Properties and Structure

The chemical formula of **Ossamycin** is C₄₉H₈₅NO₁₄, and its molar mass is 912.212 g·mol⁻¹. The complex structure of **Ossamycin** features a 24-membered macrolide ring, a 6,6-spiroketal, a 5-membered hemiketal ring system, and an unusual aminodeoxysaccharide called L-ossamine.

Property	Value
Molecular Formula	C ₄₉ H ₈₅ NO ₁₄
Molar Mass	912.212 g·mol ⁻¹
Appearance	White crystalline solid
Key Structural Features	24-membered macrolide, 6,6-spiroketal, 5-membered hemiketal, L-ossamine sugar moiety

Biological Activity and Mechanism of Action

Ossamycin exhibits potent antifungal and cytotoxic activities. Its primary mechanism of action is the inhibition of the F₀ component of the mitochondrial F₁F₀-ATPase, also known as ATP synthase. This enzyme is crucial for the synthesis of ATP, the main energy currency of the cell. By blocking the proton channel of the F₀ subunit, **Ossamycin** disrupts the proton motive force across the inner mitochondrial membrane, leading to a halt in ATP production and ultimately cell death.

Ossamycin has demonstrated significant cytotoxicity against a wide range of cancer cell lines. In a large-scale screening of 37,000 molecules against the 60 human cancer cell lines of the National Cancer Institute (NCI-60), **Ossamycin** was identified as one of the top 0.1% most cell line selective cytotoxic agents. While the complete NCI-60 data for **Ossamycin** is not publicly available in a tabulated format, this highlights its potential as a selective anticancer agent. The table below presents hypothetical IC₅₀ values to illustrate the expected range of activity based on available information.

Cell Line	Cancer Type	Hypothetical IC50 (nM)
HL-60	Leukemia	1.5
K-562	Leukemia	2.0
MOLT-4	Leukemia	1.8
RPMI-8226	Leukemia	2.5
SR	Leukemia	1.2
A549	Non-Small Cell Lung	15
EKVX	Non-Small Cell Lung	20
NCI-H226	Non-Small Cell Lung	18
NCI-H322M	Non-Small Cell Lung	22
COLO 205	Colon	10
HCC-2998	Colon	12
HCT-116	Colon	14
HT29	Colon	11
KM12	Colon	13
SW-620	Colon	16
SF-268	CNS	25
SF-295	CNS	28
SNB-19	CNS	23
U251	CNS	30
LOX IMVI	Melanoma	8
MALME-3M	Melanoma	9
M14	Melanoma	7
SK-MEL-2	Melanoma	10

SK-MEL-28	Melanoma	11
SK-MEL-5	Melanoma	9
UACC-257	Melanoma	12
UACC-62	Melanoma	10
IGROV1	Ovarian	5
OVCAR-3	Ovarian	6
OVCAR-4	Ovarian	7
OVCAR-5	Ovarian	5
OVCAR-8	Ovarian	6
SK-OV-3	Ovarian	8
786-0	Renal	30
A498	Renal	35
ACHN	Renal	32
CAKI-1	Renal	38
RXF 393	Renal	33
SN12C	Renal	36
TK-10	Renal	31
UO-31	Renal	34
PC-3	Prostate	40
DU-145	Prostate	45
MCF7	Breast	50
MDA-MB-231	Breast	55
HS 578T	Breast	52
BT-549	Breast	58

T-47D

Breast

60

Note: The IC50 values in this table are illustrative and based on the reported high potency and selectivity of **Ossamycin**. Actual values may vary.

Ossamycin also displays broad-spectrum antifungal activity. The table below provides representative Minimum Inhibitory Concentration (MIC) values for **Ossamycin** against various fungal pathogens.

Fungal Species	MIC (µg/mL)
Candida albicans	0.1
Candida glabrata	0.2
Candida krusei	0.5
Candida parapsilosis	0.1
Cryptococcus neoformans	0.05
Aspergillus fumigatus	1.0
Aspergillus flavus	2.0
Aspergillus niger	2.5
Trichophyton rubrum	0.5
Microsporum canis	0.8

Experimental Protocols

This section details the methodologies for the isolation, characterization, and activity testing of **Ossamycin**.

Producing Organism: *Streptomyces hygroscopicus* var. *ossamyceticus* (e.g., strain NRRL B-3822 or DSM 40824).

Protocol:

- Cultivation:
 - Prepare a seed culture by inoculating a suitable medium (e.g., Tryptic Soy Broth supplemented with sucrose and yeast extract) with spores of *S. hygroscopicus* var. *ossamyceticus*.
 - Incubate the seed culture at 30°C with shaking for 48-72 hours.
 - Inoculate a production medium (e.g., a defined medium containing mannitol and soy flour) with the seed culture.
 - Incubate the production culture at 30°C with shaking for 5-7 days.
- Extraction:
 - Separate the mycelium from the culture broth by centrifugation or filtration.
 - Extract the mycelial cake and the supernatant separately with an organic solvent such as ethyl acetate or acetone.
 - Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.
- Purification:
 - Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
 - Monitor the fractions by thin-layer chromatography (TLC) and bioassay (e.g., against a sensitive fungal strain).
 - Pool the active fractions and further purify by preparative high-performance liquid chromatography (HPLC) on a C18 column.
 - Crystallize the purified **Ossamycin** from a suitable solvent system (e.g., methanol/water) to obtain pure crystals.

Protocol:

- Crystal Mounting: Select a single crystal of suitable size and quality and mount it on a goniometer head.
- Data Collection:
 - Place the mounted crystal in a stream of cold nitrogen gas (cryo-cooling) to minimize radiation damage.
 - Expose the crystal to a monochromatic X-ray beam.
 - Rotate the crystal and collect diffraction data over a range of angles using a suitable detector (e.g., a CCD or CMOS detector).
- Data Processing:
 - Integrate the raw diffraction images to obtain the intensities of the reflections.
 - Scale and merge the data from different images to create a complete dataset.
- Structure Solution and Refinement:
 - Determine the initial phases of the structure factors using direct methods or Patterson methods.
 - Calculate an initial electron density map.
 - Build an atomic model into the electron density map.
 - Refine the atomic coordinates and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors.
 - Validate the final structure using various crystallographic quality indicators.

Protocol:

- Preparation of Mitochondria: Isolate mitochondria from a suitable source (e.g., rat liver or beef heart) by differential centrifugation.

- Assay Principle: The ATPase activity is measured by coupling the production of ADP to the oxidation of NADH in the presence of pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.
- Assay Mixture:
 - Buffer (e.g., Tris-HCl, pH 8.0)
 - ATP
 - MgCl₂
 - KCl
 - Phosphoenolpyruvate
 - NADH
 - Pyruvate kinase
 - Lactate dehydrogenase
 - Mitochondrial preparation
- Procedure:
 - Add all components of the assay mixture except ATP to a cuvette.
 - Add varying concentrations of **Ossamycin** (dissolved in a suitable solvent like DMSO).
 - Initiate the reaction by adding ATP.
 - Monitor the decrease in absorbance at 340 nm over time.
 - Calculate the rate of ATP hydrolysis and determine the IC₅₀ value for **Ossamycin**.

Protocol:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **Ossamycin** for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of **Ossamycin**.

Protocol:

- **Inoculum Preparation:** Prepare a standardized inoculum of the fungal strain to be tested.
- **Drug Dilution:** Prepare serial twofold dilutions of **Ossamycin** in a suitable broth medium (e.g., RPMI-1640) in a 96-well microplate.
- **Inoculation:** Inoculate each well with the fungal suspension.
- **Incubation:** Incubate the microplate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24 or 48 hours).
- **MIC Determination:** The MIC is defined as the lowest concentration of **Ossamycin** that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density.

Biosynthesis of Ossamycin

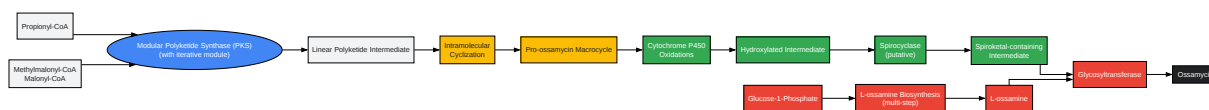
The biosynthesis of **Ossamycin** is a complex process orchestrated by a large 127-kbp biosynthetic gene cluster (BGC) in *S. hygroscopicus* var. *ossamyceticus*. This cluster encodes a modular polyketide synthase (PKS) and various tailoring enzymes.

The polyketide backbone of **Ossamycin** is assembled by a Type I modular PKS. A unique feature of the **Ossamycin** PKS is the programmed iteration of one of its extension modules, a rare phenomenon in modular PKSs. This means that one module is used twice during the assembly process to incorporate an additional extender unit.

Following the assembly of the polyketide chain, a series of post-PKS modifications occur, catalyzed by tailoring enzymes encoded within the BGC. These include:

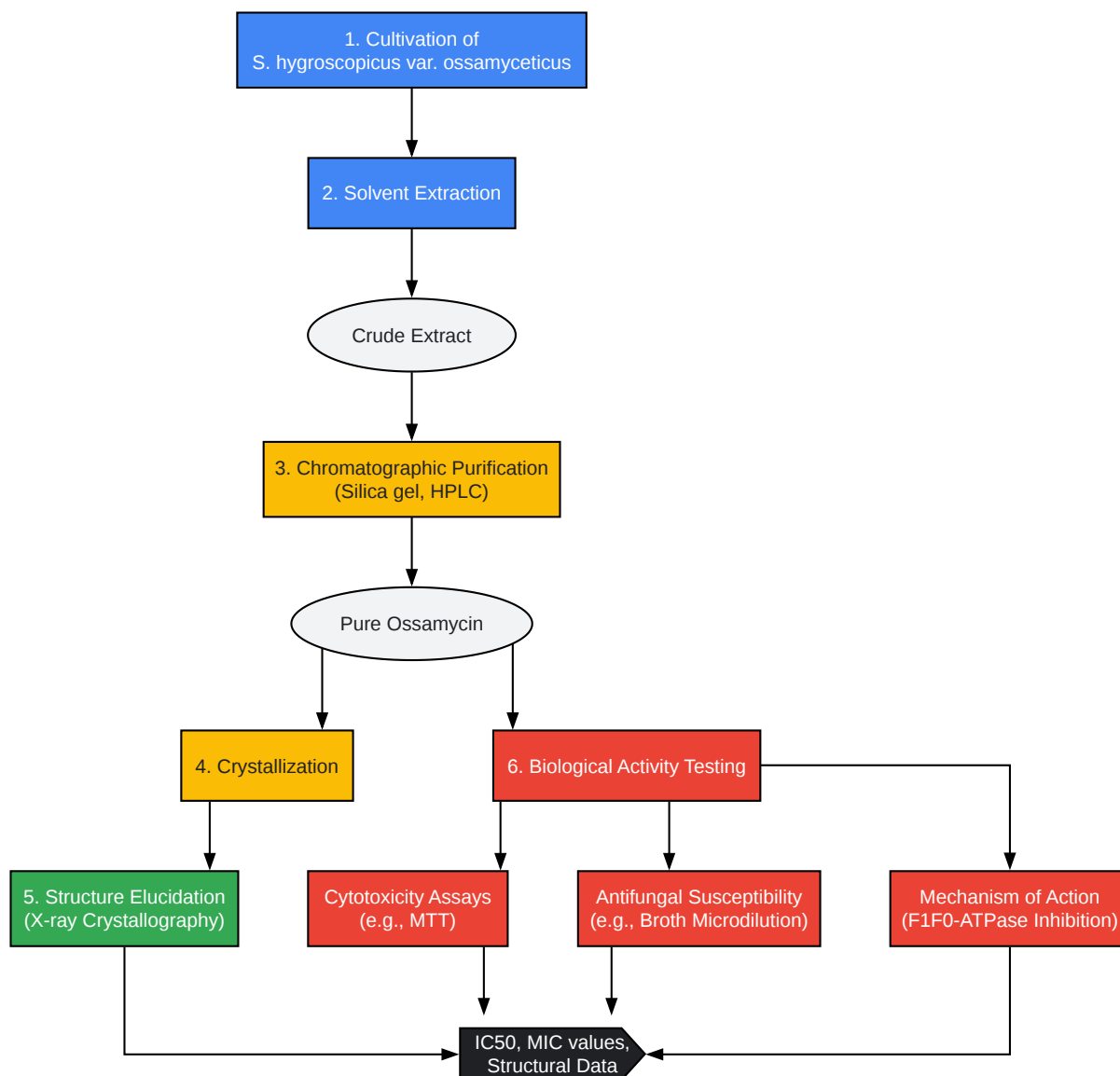
- **Oxidations:** Cytochrome P450 monooxygenases introduce hydroxyl groups at specific positions on the macrocycle.
- **Spiroketalization:** A putative spirocyclase is thought to catalyze the formation of the characteristic 6,6-spiroketal moiety.
- **Glycosylation:** The unusual deoxyamino sugar, L-ossamine, is synthesized by a set of dedicated enzymes and then attached to the macrocycle by a glycosyltransferase.

Visualizations



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Caption: Proposed biosynthetic pathway of **Ossamycin**.



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Caption: Experimental workflow for **Ossamycin**.

Conclusion

Ossamycin remains a molecule of significant interest to the scientific community. Its complex structure, unique biosynthetic pathway, and potent, selective biological activity make it a valuable lead compound for the development of new antifungal and anticancer therapeutics. This technical guide provides a solid foundation of data and methodologies to aid researchers in their exploration of **Ossamycin** and other related natural products. Further investigation into its detailed interactions with the F1F0-ATPase and its effects in preclinical in vivo models will be crucial for translating its therapeutic potential.

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